molecular formula C12H11NO B216862 Silane, trimethyl(1-propenyloxy)- CAS No. 19879-97-1

Silane, trimethyl(1-propenyloxy)-

Cat. No.: B216862
CAS No.: 19879-97-1
M. Wt: 130.26 g/mol
InChI Key: YKPHTSHERCDMCL-UHFFFAOYSA-N
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Description

"Silane, trimethyl(1-propenyloxy)-" is an organosilicon compound characterized by a trimethylsilyl group bonded to a propenyloxy moiety. The propenyloxy group introduces unsaturation (via the allyl-like structure) and reactivity, making this compound valuable in organic synthesis, polymer chemistry, and surface modification.

Properties

CAS No.

19879-97-1

Molecular Formula

C12H11NO

Molecular Weight

130.26 g/mol

IUPAC Name

trimethyl(prop-1-enoxy)silane

InChI

InChI=1S/C6H14OSi/c1-5-6-7-8(2,3)4/h5-6H,1-4H3

InChI Key

YKPHTSHERCDMCL-UHFFFAOYSA-N

SMILES

CC=CO[Si](C)(C)C

Canonical SMILES

CC=CO[Si](C)(C)C

Other CAS No.

19879-97-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare "Silane, trimethyl(1-propenyloxy)-" with structurally analogous organosilanes, focusing on substituent effects, molecular properties, and inferred reactivity.

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications
Silane, trimethyl(1-propenyloxy)- Not specified C₆H₁₂O₂Si (inferred) ~144.25 (calculated) Propenyloxy (allyl-type unsaturated group) Likely reactive in cross-coupling or addition reactions due to unsaturation. Potential use in polymer grafting .
Silane, isopropoxytrimethyl MFCD00134520 C₆H₁₆O₂Si 148.28 Isopropoxy (saturated alkoxy group) Used as a protective group for alcohols; hydrolytically stable .
Silane, trimethyl[[(1Z)-1-(2-naphthalenyl)-1-propenyl]oxy]- 887334-39-6 C₁₆H₂₀OSi 256.41 Naphthalenyl-propenyloxy Enhanced steric bulk and aromatic conjugation; potential applications in UV-stable coatings or aromatic polymer backbones .
Silane, [(1-ethoxy-2-phenylethenyl)oxy]trimethyl 31491-20-0 C₁₃H₂₀O₂Si 236.39 Ethoxy-phenylethenyloxy Stabilized by phenyl group; used in stereoselective syntheses or as a photoactive intermediate .
Silane, (1,1-dimethylethyl)dimethyl[[(2E)-3-(trimethylsilyl)-2-propen-1-yl]oxy] MFCD09868998 C₁₃H₂₈O₂Si₂ 280.51 Branched tert-butyldimethylsilyloxy High steric hindrance; likely employed in selective protection of sensitive functional groups .

Key Comparative Insights:

Reactivity and Unsaturation :

  • The propenyloxy group in "Silane, trimethyl(1-propenyloxy)-" provides unsaturation, enabling participation in [2+2] cycloadditions or radical reactions, unlike saturated analogs like isopropoxytrimethylsilane .
  • In contrast, the naphthalenyl-substituted analog (CAS 887334-39-6) combines conjugation with aromaticity, broadening its utility in photochemical applications .

Steric and Electronic Effects :

  • Bulky substituents (e.g., tert-butyldimethylsilyloxy in ) reduce hydrolytic susceptibility but limit accessibility in reactions. The smaller trimethylsilyl group in the target compound may offer a balance between reactivity and stability.

Applications :

  • Isopropoxytrimethylsilane is widely used for alcohol protection in organic synthesis, while phenyl- or naphthalenyl-substituted derivatives are tailored for specialized polymer or electronic materials. The target compound’s unsaturated propenyloxy group may favor applications in dynamic covalent chemistry or surface functionalization.

Research Findings and Limitations

  • Stability : The compound’s unsaturated structure may render it more prone to oxidation or polymerization compared to saturated alkoxysilanes like isopropoxytrimethylsilane .
  • Gaps in Data: Limited experimental data on the target compound necessitate extrapolation from structural analogs. For instance, the reactivity of its propenyloxy group may parallel that of vinyl ether silanes in ring-opening polymerizations .

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